molecular formula C22H24N2O10S2 B13530165 4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate

4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate

Cat. No.: B13530165
M. Wt: 540.6 g/mol
InChI Key: YLOMNDGFMRYDTA-UHFFFAOYSA-N
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Description

4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate is a versatile compound used in various scientific research fields. Its unique structure, which includes nitrophenyl groups and disulfide linkages, makes it valuable for applications in catalysis, drug delivery, and materials science.

Preparation Methods

The synthesis of 4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate involves multiple steps. One common synthetic route includes the reaction of 4-nitrophenol with carbonyl chloride to form 4-nitrophenyl chloroformate. This intermediate is then reacted with a disulfide-containing butyl alcohol under controlled conditions to yield the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl groups can be reduced to aminophenyl groups using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The carbonate groups can undergo nucleophilic substitution reactions with amines or alcohols to form ureas or carbamates

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include sulfoxides, sulfones, aminophenyl derivatives, ureas, and carbamates .

Scientific Research Applications

4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate is used in various scientific research applications:

    Chemistry: It is used as a reagent for the synthesis of activated esters and ureas.

    Biology: It is employed in the preparation of cleavable cross-linkers for reversible conjugation of biomolecules.

    Medicine: It is investigated for its potential in drug delivery systems due to its ability to form stable yet cleavable linkages.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers with disulfide linkages for enhanced durability.

Mechanism of Action

The mechanism of action of 4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate involves its ability to form stable yet cleavable linkages. The disulfide bonds can be cleaved under reducing conditions, making it useful for applications where controlled release or reversible conjugation is required. The nitrophenyl groups can also participate in various chemical reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar compounds include:

    Bis(4-nitrophenyl) carbonate: Used for the synthesis of 4-nitrophenyl active esters of amino acids and ureas.

    4-Nitrophenyl chloroformate: Used in the synthesis of poly(oxyethylene) modified dextrans and mixed, activated carbonates.

    4,4’-Dinitrodiphenyl carbonate: Used in the preparation of symmetrical and unsymmetrical ureas.

Compared to these compounds, 4-[(4-{[(4-nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate is unique due to its disulfide linkages, which provide additional functionality for applications requiring reversible conjugation or controlled release.

Properties

Molecular Formula

C22H24N2O10S2

Molecular Weight

540.6 g/mol

IUPAC Name

4-[4-(4-nitrophenoxy)carbonyloxybutyldisulfanyl]butyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C22H24N2O10S2/c25-21(33-19-9-5-17(6-10-19)23(27)28)31-13-1-3-15-35-36-16-4-2-14-32-22(26)34-20-11-7-18(8-12-20)24(29)30/h5-12H,1-4,13-16H2

InChI Key

YLOMNDGFMRYDTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCCCSSCCCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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